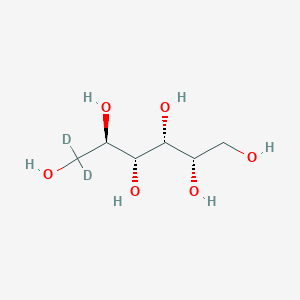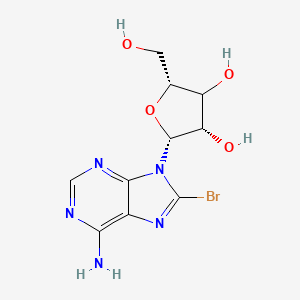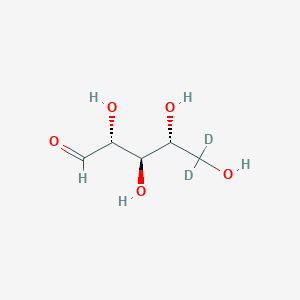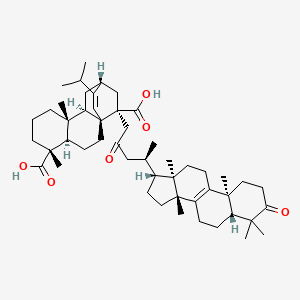
Forrestiacids J
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Forrestiacids J is a unique compound belonging to the class of [4 + 2] type triterpene-diterpene hybrids. It is derived from the vulnerable conifer Pseudotsuga forrestii, which is endemic to China . This compound is known for its inhibitory effects on ATP-citrate lyase (ACL), an enzyme involved in lipid metabolism, with an IC50 value of 2.6 μM .
Preparation Methods
Synthetic Routes and Reaction Conditions
Forrestiacids J is synthesized through a series of chemical transformations starting from forrestiacid A. The synthetic route involves multiple steps, including Diels-Alder cycloaddition reactions, which are crucial for forming the unique [4 + 2] hybrid structure . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the cycloaddition and subsequent transformations.
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. The compound is primarily obtained through extraction and purification from the natural source, Pseudotsuga forrestii . Further research and development are needed to establish scalable industrial production methods.
Chemical Reactions Analysis
Types of Reactions
Forrestiacids J undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Forrestiacids J has several scientific research applications, including:
Chemistry: It is used as a model compound for studying [4 + 2] cycloaddition reactions and other organic transformations.
Biology: It serves as a tool for investigating the role of ACL in lipid metabolism and related biological processes.
Mechanism of Action
Forrestiacids J exerts its effects by inhibiting ATP-citrate lyase (ACL), an enzyme that plays a crucial role in lipid metabolism. The compound binds to the outer pocket of the citrate-binding site of ACL, interacting with different amino acid residues . This binding inhibits the enzyme’s activity, leading to a reduction in lipid synthesis and related metabolic processes .
Comparison with Similar Compounds
Forrestiacids J is part of a unique class of [4 + 2] type triterpene-diterpene hybrids. Similar compounds include:
Forrestiacids E-K: These compounds share the same [4 + 2] hybrid structure and are also derived from Pseudotsuga forrestii.
Forrestiacids A and B: These are pentaterpenoids with a rearranged spiro-lanostane unit fused with an abietene by a Diels-Alder cycloaddition.
This compound stands out due to its specific inhibitory effects on ACL and its unique structural features .
Properties
Molecular Formula |
C50H74O6 |
|---|---|
Molecular Weight |
771.1 g/mol |
IUPAC Name |
(1S,4R,5R,9R,10R,12R,14S)-5,9-dimethyl-14-[(4R)-2-oxo-4-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]pentyl]-16-propan-2-yltetracyclo[10.2.2.01,10.04,9]hexadec-15-ene-5,14-dicarboxylic acid |
InChI |
InChI=1S/C50H74O6/c1-29(2)33-28-49-23-16-38-45(7,18-11-19-46(38,8)41(53)54)39(49)25-31(33)26-50(49,42(55)56)27-32(51)24-30(3)34-14-21-48(10)36-12-13-37-43(4,5)40(52)17-20-44(37,6)35(36)15-22-47(34,48)9/h28-31,34,37-39H,11-27H2,1-10H3,(H,53,54)(H,55,56)/t30-,31-,34-,37+,38-,39-,44-,45+,46-,47-,48+,49+,50-/m1/s1 |
InChI Key |
IZILWYMYBAFTLI-AUSANYSVSA-N |
Isomeric SMILES |
C[C@H](CC(=O)C[C@]1(C[C@H]2C[C@H]3[C@]1(CC[C@@H]4[C@@]3(CCC[C@@]4(C)C(=O)O)C)C=C2C(C)C)C(=O)O)[C@H]5CC[C@@]6([C@@]5(CCC7=C6CC[C@@H]8[C@@]7(CCC(=O)C8(C)C)C)C)C |
Canonical SMILES |
CC(C)C1=CC23CCC4C(C2CC1CC3(CC(=O)CC(C)C5CCC6(C5(CCC7=C6CCC8C7(CCC(=O)C8(C)C)C)C)C)C(=O)O)(CCCC4(C)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![cyclo[N(Me)Ala-Phe-D-Trp-Lys-Thr-Phe]](/img/structure/B15139324.png)
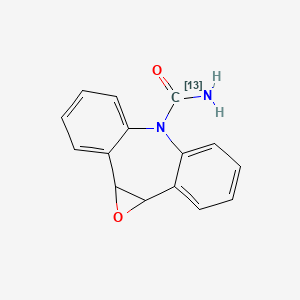
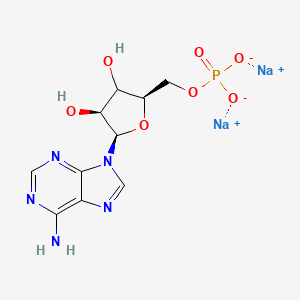
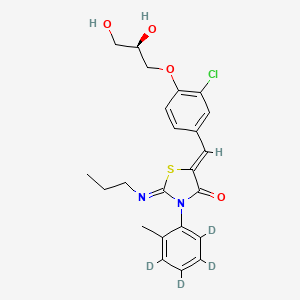
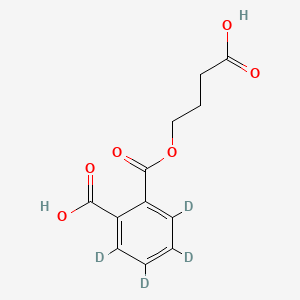
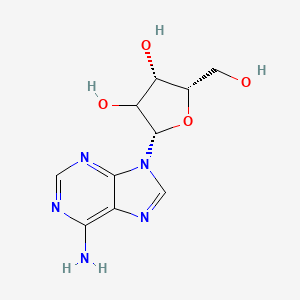
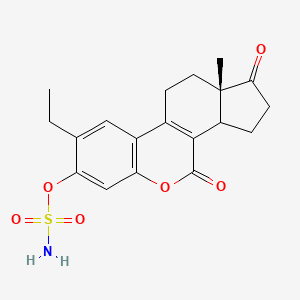

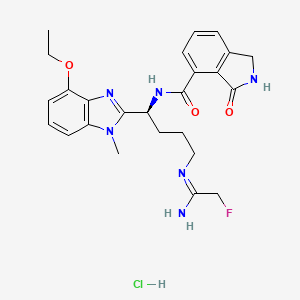
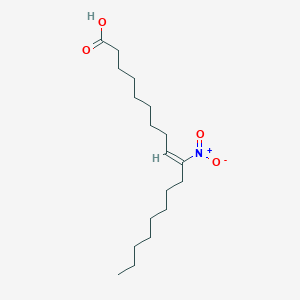
![1-[(2R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15139384.png)
